molecular formula C16H14Cl2N4O B12213607 2-(2,6-dichlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

2-(2,6-dichlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

Cat. No.: B12213607
M. Wt: 349.2 g/mol
InChI Key: KQBWORRMIKIWQZ-UHFFFAOYSA-N
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Description

This compound features a 2,6-dichlorophenyl group linked via an acetamide moiety to a [1,2,4]triazolo[4,3-a]pyridine ring through an ethyl spacer. However, direct evidence of its specific use is absent in the provided materials. The dichlorophenyl group enhances lipophilicity, which may improve membrane permeability, while the triazolo-pyridine system could contribute to binding interactions with biological targets (e.g., enzymes or receptors) .

Properties

Molecular Formula

C16H14Cl2N4O

Molecular Weight

349.2 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

InChI

InChI=1S/C16H14Cl2N4O/c17-12-4-3-5-13(18)11(12)10-16(23)19-8-7-15-21-20-14-6-1-2-9-22(14)15/h1-6,9H,7-8,10H2,(H,19,23)

InChI Key

KQBWORRMIKIWQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCNC(=O)CC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dichlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide typically involves the reaction of 2,6-dichlorobenzyl chloride with 2-(1H-1,2,4-triazol-3-yl)pyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dichlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2,6-dichlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,6-dichlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, thereby influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name / ID Key Structural Features Biological Activity / Use Synthesis Method References
Target Compound :
2-(2,6-Dichlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide
2,6-Dichlorophenyl, triazolo[4,3-a]pyridine, ethyl spacer Hypothesized CNS or kinase modulation (based on triazole pharmacology) Not explicitly described; likely carbodiimide-mediated coupling
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-Dichlorophenyl, thiazole ring Structural analog of benzylpenicillin; potential antimicrobial or ligand applications Carbodiimide coupling (EDC·HCl, DCM, triethylamine)
N-((1S,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(4-cyanophenyl)acetamide Triazolo-pyrazine, cyclopentyl, cyanophenyl Patent compound; likely therapeutic (kinase inhibition or CNS targeting) Multi-step synthesis involving cyclopentyl intermediates
dBet1 (Thieno-triazolo-diazepin-acetamide) Thieno-triazolo-diazepin, chlorophenyl, butyl linker PROTAC-related molecule; potential degrader for oncology targets Coupling via activated ester intermediates
Acetamide derivatives (Pesticides)
e.g., Alachlor, Pretilachlor
Chlorophenyl, methoxy/methyl groups, simple alkyl chains Herbicidal activity (ACCase or ALS enzyme inhibition) Nucleophilic substitution or condensation reactions

Key Research Findings and Structural Insights

Comparatively, pesticidal acetamides (e.g., alachlor) use chloro substituents to disrupt plant lipid biosynthesis, demonstrating how substitution patterns dictate functional specificity .

Role of Heterocyclic Systems: The triazolo[4,3-a]pyridine in the target compound may offer π-π stacking or hydrogen-bonding interactions, similar to triazolo-pyrazine derivatives in ’s patent .

Synthetic Methodologies :

  • Carbodiimide-mediated coupling (e.g., EDC·HCl in DCM) is common for acetamide formation, as seen in .
  • Complex heterocycles (e.g., triazolo-pyrazine in ) require multi-step syntheses with cyclopentyl or pyrrolo intermediates .

Crystallographic Data :

  • ’s compound shows a twisted conformation (79.7° dihedral angle between dichlorophenyl and thiazole rings), which may influence molecular packing and solubility .

Functional and Application Differences

  • Therapeutic vs. Agrochemical Use :
    • The target compound’s triazolo-pyridine system aligns with kinase inhibitors or CNS modulators (e.g., GABA receptors), whereas pesticidal acetamides prioritize cost-effective synthesis and environmental stability .
  • Binding Mechanisms :
    • PROTAC-like molecules () leverage acetamide linkers to recruit E3 ligases, unlike simpler herbicides that inhibit plant-specific enzymes .

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